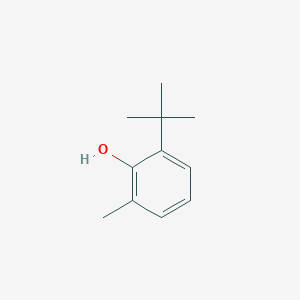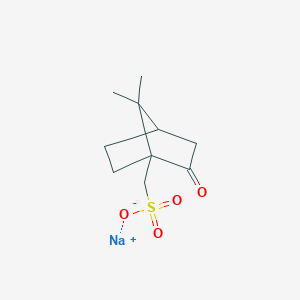
樟脑磺酸钠
描述
Enantioselective Synthesis Analysis
The synthesis of camphor-derived sulfur ylides has been explored for the enantioselective creation of vinylcyclopropanes and vinylepoxides. These ylides, when reacted with various substrates, yield products with high diastereoselectivities and enantioselectivities. The role of the hydroxyl group in controlling these selectivities has been emphasized, and the underlying mechanisms have been studied using density functional theory calculations .
Molecular Structure Analysis
The binding of sodium to bis-camphorsulfonyl urea, a hydrogen bonding catalyst, has been shown to enhance the selectivity of enantioselective Friedel–Crafts reactions. Spectroscopic studies, supported by Density Functional Theory calculations, have revealed that sodium cation binds through the oxygen atoms of carbonyl and sulfonyl groups, altering the conformation of the sulfonyl urea and bringing the chiral camphor groups closer to the incipient chiral center .
Chemical Reactions Analysis
Camphor-derived chiral sulfones have been synthesized, and their reactions with various reagents have been studied. These reactions include Wagner–Meerwein rearrangements, cyclizations with complete stereoselectivity, and retro-aldol reactions. The synthesis of tricyclic β-hydroxy sulfones and their subsequent reactions have been characterized, with the relative configurations determined by X-ray crystallography .
Physical and Chemical Properties Analysis
The synthesis of camphor sulfonic acid and its enantiomers has been achieved through the reaction of camphor with sulfuric acid. The optimal conditions for this synthesis have been determined, and the characteristics of the compounds have been identified using melting point, optical rotation, and Fourier Transform Infrared (FT-IR) spectroscopy .
Case Studies
In one case study, camphor-derived sulfonium salts were used in an asymmetric formal [4+1] cycloaddition with aldimines to synthesize trans-2,3-disubstituted-2,3-dihydrobenzofurans with high diastereoselectivity and enantioselectivity . Another case involved the resolution of sibutramine using D-camphor-10-sulfonic acid, leading to the formation of diastereomer salts and the successful isolation of the product .
Additional Insights
Chiral lanthanide(III) complexes have been synthesized using sodium D-camphor-β-sulfonate, indicating the formation of SNO tridentate ligands and proposing a nine-coordinated model for these complexes . The use of camphorsulfonate as an anion in an ionic liquid has been shown to increase the number of free imidazolium cations, influencing the stereoselectivity of Diels-Alder reactions . Furthermore, the asymmetric oxidation of sulfides to sulfoxides using a chiral N-sulfonyloxaziridine derived from camphor has been reported, with high enantioselectivity . Lastly, stable arenediazonium camphorsulfonate salts have been synthesized and applied in halogenation reactions and DNA cleavage studies .
科学研究应用
1. 化学合成和配体设计
樟脑磺酸钠及其衍生物被用于设计和合成新型手性配体。这些物质在包括医药和化工行业在内的各个领域具有实际意义。例如,罗一鸣(2013)使用D-樟脑磺酸合成了新型手性樟脑磺酰胺配体,展示了其在有机化学中间体中的实用性 (Luo Yi-ming, 2013)。
2. 光谱和反应性电荷转移研究
樟脑磺酸钠已被用于利用FT-IR和FT-Raman光谱技术研究其结构、光谱和反应性质。P. Sangeetha等人(2020)的一项研究探讨了这些特性,为该化合物在医药领域的应用提供了见解 (P. Sangeetha et al., 2020)。
3. 在基因毒性杂质控制中的作用
在制药行业中,樟脑磺酸钠衍生物参与控制活性药物成分(APIs)的潜在基因毒性杂质(PGIs)。李凯、柳沃哲和郑晶等人于2022年开发了分析方法来量化这些杂质,强调了樟脑磺酸钠在确保药物安全方面的作用 (K. Lee, Wokchul Yoo, J. Jeong, 2022)。
4. 卤代和DNA裂解
樟脑磺酸钠盐已被用于合成稳定的芳基重氮樟脑酸盐,表现出高效的DNA裂解性能。V. Vajpayee等人(2013)的研究证明了这一点,表明其在生物化学研究中的潜在应用 (V. Vajpayee et al., 2013)。
5. 离子液体和立体选择性
2005年,K. Nobuoka等人探索了樟脑酸在离子液体中的应用,发现它增加了游离咪唑阳离子的数量,从而增强内/外立体选择性反应。这突显了其在化学反应中的立体选择性作用 (K. Nobuoka et al., 2005)。
6. 钠结合和催化剂增强
关于钠与尿素催化剂的结合的研究表明,樟脑磺酸钠可以增强化学反应的选择性。P. P. Kundu等人(2015)发现钠结合改变了磺酰基脲的构象,提高了反应的选择性 (P. P. Kundu et al., 2015)。
7. 纳米材料合成
樟脑酸,一种相关化合物,用于合成聚苯胺纳米纤维,作为掺杂剂和模板发挥双重作用。赵海芬(2014)的研究证明了其在纳米材料生产中的重要性 (Zhao Hai-fen, 2014)。
作用机制
Target of Action
It’s known that it has been used in pharmaceutical formulations , suggesting that it interacts with biological targets to exert its effects.
Mode of Action
The compound is believed to involve a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
It’s known to be used in the treatment of dizziness and syncope , suggesting that it may have effects on the nervous system.
Action Environment
The action, efficacy, and stability of Sodium camphorsulfonate can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it decomposes at high temperatures . Furthermore, its solubility in water suggests that it may be more effective in aqueous environments .
安全和危害
Sodium camphorsulfonate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
属性
IUPAC Name |
sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMAOFAHBPCBHJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885600 | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Sodium camphorsulfonate | |
CAS RN |
34850-66-3 | |
| Record name | Sodium camphorsulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034850663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (±)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Sodium camphorsulfonate in current research?
A1: Sodium camphorsulfonate is primarily utilized as a chiral resolving agent and as a dopant in the synthesis of conductive polymers. For instance, it is employed in the preparation of Gabexate Mesylate, a pharmaceutical compound [, ]. Furthermore, Sodium camphorsulfonate serves as a dopant in enhancing the electrical conductivity of polypyrrole, a type of conductive polymer [].
Q2: How does the reactor configuration influence the properties of Sodium camphorsulfonate-doped polypyrrole?
A2: Research indicates that employing a three-compartment reactor (3CR) during the electropolymerization of Sodium camphorsulfonate-doped polypyrrole results in superior electrical conductivity and a smoother surface morphology compared to polypyrrole synthesized using a single-compartment reactor (SCR) []. This difference can be attributed to the progressive lowering of electrolyte pH at the anode in the 3CR system, which contrasts with the relatively stable pH observed in the SCR system [].
Q3: Can you elaborate on the analytical methods used to characterize Sodium camphorsulfonate and its related compounds?
A3: Several analytical techniques are employed to characterize Sodium camphorsulfonate and its derivatives. Reversed-phase ion-pair high-performance liquid chromatography (RP-ion pair-HPLC) has been successfully utilized for the determination of Gabexate Mesylate, a compound synthesized using Sodium camphorsulfonate [, , ]. This method provides high sensitivity and selectivity for analyzing Gabexate Mesylate in pharmaceutical formulations [, , ].
Q4: Are there any studies investigating the electrochemical behavior of Sodium camphorsulfonate?
A4: While not directly focusing on Sodium camphorsulfonate, research highlights the electrochemical behavior of aryl olefins in the presence of Sodium camphorsulfonate as a supporting electrolyte []. The study revealed that the choice of supporting electrolyte, including Sodium camphorsulfonate, can significantly impact product distribution during the anodic oxidation of aryl olefins [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




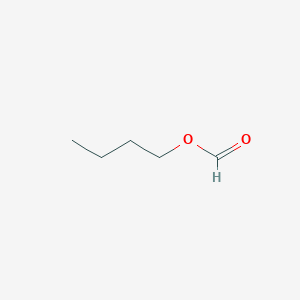

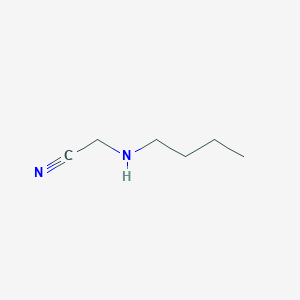

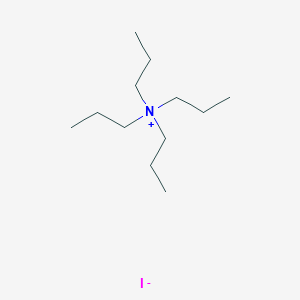
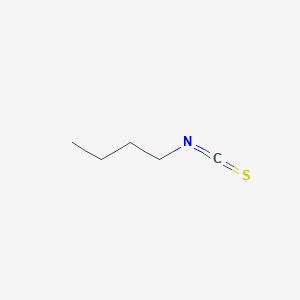
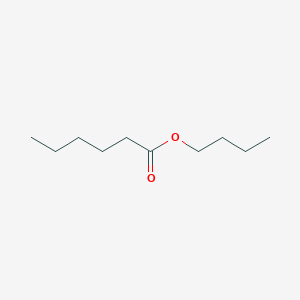


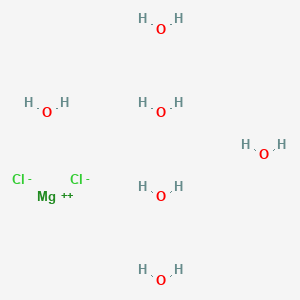

![trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one](/img/structure/B146168.png)
